![molecular formula C21H20N4O4S B2804259 methyl {4-[(2-{[4-(aminocarbonyl)phenyl]amino}-2-oxoethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate CAS No. 1251559-60-0](/img/structure/B2804259.png)

methyl {4-[(2-{[4-(aminocarbonyl)phenyl]amino}-2-oxoethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

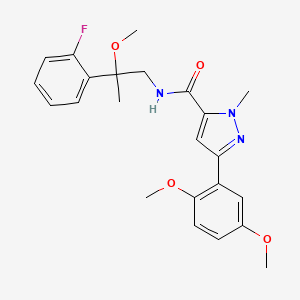

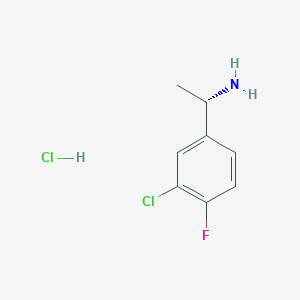

The compound is a derivative of benzodiazepine, which is a class of psychoactive drugs. Benzodiazepines are known for their sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . The presence of an aminocarbonyl group and a thioether group suggests that this compound might have unique properties compared to typical benzodiazepines.

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a benzodiazepine ring, which is a fused ring structure consisting of a benzene ring and a diazepine ring. It also contains an aminocarbonyl group (which includes a nitrogen atom and a carbonyl group), and a thioether group (which includes a sulfur atom attached to two carbon atoms) .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the aminocarbonyl group might be involved in reactions with acids or bases, and the thioether group might undergo oxidation or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability would depend on the specific structure of the compound. The presence of the benzodiazepine ring, the aminocarbonyl group, and the thioether group would all influence these properties .Wissenschaftliche Forschungsanwendungen

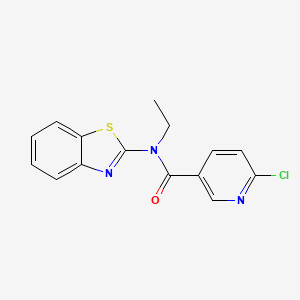

Synthesis of Thiazolobenzodiazepines

Research conducted by Jančienė et al. (2008) delves into the synthesis of 1-substituted 4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepinium-11-bromides and various thioate hydrobromides through the reaction of tetrahydro-1,5-benzodiazepine-2-thiones with aromatic α-bromoketones. This study also explored the formation of 2-[(1-Acetyl-2(or 3)-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-yl) sulfanyl]-1-phenylethanones as intermediates, which are significant in the synthesis of thiazolo[3,2-a][1,5]benzodiazepine and N-substituted 2-methyl-1H-benzimidazole derivatives. The semiempirical AM1 calculations provided insights into the mechanism and energetic parameters for the heptatomic nucleus rearrangement to the benzimidazole ring (Jančienė et al., 2008).

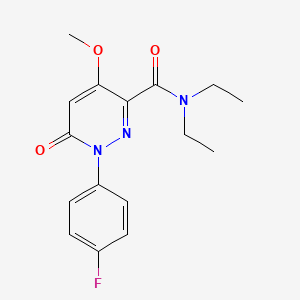

Synthesis of Benzodiazepine Derivatives

Matsuhisa et al. (1997) synthesized a series of compounds related to 2-phenyl-4'-(2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbonyl) benzanilide, showing arginine vasopressin (AVP) antagonist activity for both V1A and V2 receptors. The introduction of a hydrophilic substituent group into the benzodiazepine ring enhanced oral availability, particularly in derivatives such as (3-pyridyl)methyl, the 2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl, and the 2-(4-methylpiperazin-1-yl)ethyl derivatives. This work highlights the potential therapeutic applications of these benzodiazepine derivatives (Matsuhisa et al., 1997).

Antibacterial Activity of Novel Derivatives

Desai et al. (2001) synthesized several novel compounds including methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl] phenoxy} acetates, methyl 2{2-[3-chloro4-oxo-I-(arylcarbonylamino)azetidin-2-yl]phenoxy} acetates, and others, which were evaluated for their in vitro growth inhibitory activity against various microbes like E. coli, S. aureus, and Salmonella typhi para A. The structures of these compounds were confirmed through elemental analysis and spectral data, indicating their potential as antibacterial agents (Desai et al., 2001).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-[4-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S/c1-29-20(27)11-15-10-19(25-17-5-3-2-4-16(17)23-15)30-12-18(26)24-14-8-6-13(7-9-14)21(22)28/h2-10,23H,11-12H2,1H3,(H2,22,28)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGRQBRWMXVTMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl {4-[(2-{[4-(aminocarbonyl)phenyl]amino}-2-oxoethyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2804178.png)

![1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine](/img/structure/B2804180.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2804184.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2804186.png)

![4-bromo-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2804195.png)

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2804196.png)

![N-[[5-butylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2804197.png)